molecular formula C12H14O B13981630 2-(3,4-Dihydronaphthalen-1-yl)ethanol CAS No. 4725-34-2

2-(3,4-Dihydronaphthalen-1-yl)ethanol

Cat. No.: B13981630
CAS No.: 4725-34-2
M. Wt: 174.24 g/mol
InChI Key: KNCOGDPDHWLDNZ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydronaphthalen-1-yl)ethanol ( 4725-34-2) is a chemical compound with the molecular formula C12H14O . This compound is recognized in organic synthesis as a valuable homoallylic alcohol intermediate. Its primary research application is in thallium(III)-mediated oxidative rearrangement reactions, where it serves as a precursor for the synthesis of indan derivatives through a ring contraction process . Indans are crucial building blocks in medicinal chemistry for the development of bioactive compounds . Under different reaction conditions, particularly with thallium triacetate in methanol, this compound can also undergo dimethoxylation, leading to the formation of cis- and trans-dimethoxylated tetrahydronaphthalene derivatives . This reactivity highlights its utility for exploring diverse chemical pathways and synthesizing complex molecular structures for life science research. The product is intended for use as a biochemical reagent and biological material in a laboratory setting only . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4725-34-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2

InChI Key

KNCOGDPDHWLDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)CCO

Origin of Product

United States

Structural Significance and Context Within Dihydronaphthalene Derivatives

2-(3,4-Dihydronaphthalen-1-yl)ethanol, with the chemical formula C₁₂H₁₄O, possesses a core structure of 1,2-dihydronaphthalene (B1214177) substituted at the C1 position with an ethanol (B145695) group. nih.gov This arrangement confers specific chemical properties and reactivity patterns that are of interest to organic chemists.

The dihydronaphthalene moiety itself is a partially saturated bicyclic aromatic hydrocarbon. The presence of both a benzene (B151609) ring and a cyclohexene (B86901) ring fused together creates a unique electronic and conformational environment. The non-planar nature of the dihydronaphthalene ring system is a key structural feature. researchgate.net The ethanol substituent introduces a primary alcohol functional group, which can participate in a wide range of chemical transformations, including oxidation, esterification, and etherification. The proximity of the hydroxyl group to the π-system of the aromatic ring can also influence the molecule's reactivity.

PropertyValue
Molecular Formula C₁₂H₁₄O
IUPAC Name This compound
CAS Number 4725-34-2
Synonyms NSC 96953

Dihydronaphthalene derivatives are classified based on the position of the double bond in the non-aromatic ring and the substitution pattern. Aryldihydronaphthalenes (ADHNs), for instance, are a significant subclass found in many natural products and bioactive compounds. nih.gov While this compound is not an aryldihydronaphthalene in the strictest sense, its synthesis and reactivity share common principles with other substituted dihydronaphthalenes.

Historical Perspective of Analogous Compound Synthesis and Reactivity

The synthesis of the dihydronaphthalene core has a rich history in organic chemistry. Early methods often involved the partial reduction of naphthalene (B1677914). A classic example is the Birch reduction, where naphthalene is treated with an alkali metal (like sodium) in liquid ammonia (B1221849) with an alcohol as a proton source to yield 1,4-dihydronaphthalene (B28168). google.com The conditions of this reaction, including the choice of alcohol, can influence the final product distribution. google.com

Historically, the introduction of functional groups onto the dihydronaphthalene scaffold has been achieved through various methods. For compounds analogous to 2-(3,4-Dihydronaphthalen-1-yl)ethanol, synthetic strategies would have likely involved either the modification of a pre-existing dihydronaphthalene or the construction of the ring system with the desired side chain already incorporated.

One notable historical method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. cambridge.orgijpcbs.comnih.gov This reaction, using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride), could be used to introduce a formyl group onto a suitable precursor. This aldehyde could then be further elaborated to the ethanol (B145695) side chain through reduction or Grignard-type reactions. For instance, the Vilsmeier-Haack reaction on certain tetralone precursors has been shown to yield dihydronaphthalene carbaldehydes. researchgate.netacs.org

Early research into the reactivity of dihydronaphthalenes focused on their potential as intermediates in the synthesis of more complex molecules. The double bond in the non-aromatic ring allows for a variety of addition reactions, while the aromatic ring can undergo electrophilic substitution. The presence of a hydroxyl group in analogous compounds would have been recognized as a handle for further functionalization.

Overview of Research Trajectories in Modern Organic Synthesis Pertaining to Dihydronaphthalene Scaffolds

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity) is paramount in modern synthetic chemistry. For complex structures like dihydronaphthalene derivatives, achieving this control is crucial for efficient and high-yielding syntheses.

Catalytic Approaches to Dihydronaphthalene Construction

Catalysis offers a powerful tool for constructing the dihydronaphthalene ring system with high levels of selectivity and efficiency. Both transition metals and small organic molecules have been successfully employed as catalysts in these transformations.

Transition metal complexes are widely used to catalyze carbon-carbon bond formations, providing valuable alternatives to traditional synthetic methods. rsc.org Various metals, including cobalt, palladium, rhodium, and iron, have been instrumental in developing synthetic routes to dihydronaphthalenes.

A notable approach involves the metalloradical activation of o-styryl N-tosyl hydrazones using a cobalt(III)-carbene radical intermediate. rsc.orgnih.gov This method has been successfully applied to a broad range of substrates, producing substituted 1,2-dihydronaphthalenes in good to excellent yields (approximately 70–90%), particularly when an ester substituent is present at the vinylic position. rsc.orgnih.gov The reaction mechanism is thought to proceed through reactive ortho-quinodimethane (o-QDM) intermediates that undergo a 6π-cyclisation step. rsc.orgnih.gov

Palladium catalysis has been employed in the coupling reaction of N-tosylhydrazones with aryl iodides to generate key intermediates for dihydronaphthalene analogs. nih.gov Furthermore, rhodium(III)-catalyzed ring-opening addition reactions and copper-catalyzed [4+2] cycloadditions of alkynyl-benzenes with alkenes represent other effective strategies for accessing the dihydronaphthalene scaffold. rsc.orgnih.gov More recently, the combination of visible light photoredox catalysis with cobalt catalysis has enabled the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org Iron-catalyzed methods have also been developed for the synthesis of tetrahydronaphthalenes, which are closely related hydrogenated analogs. nih.gov

Catalyst SystemSubstrate TypeProduct TypeYield (%)Reference
Cobalt(II)-porphyrin [Co(TPP)]o-styryl N-tosyl hydrazonesSubstituted 1,2-dihydronaphthalenes70-90 rsc.orgnih.gov
Palladium(II)N-tosylhydrazone and aryl iodidesDihydronaphthalene analoguesGood nih.gov
Rhodium(III)Azabenzonorbornadienes and N-sulfonyl ketimines2-Aryl dihydronaphthalene derivativesGood nih.gov
FeCl₃Aryl ketones with α-carbonyl substituentsTetrahydronaphthalenesup to 96 nih.gov
Photoredox/Cobalt dual catalysisMethylenecyclopropanes4-Aryl-1,2-dihydronaphthalenesModerate to Good rsc.org

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the construction of dihydronaphthalenes, an organocatalytic, highly enantioselective Michael-aldol cascade reaction has been developed. nih.gov This method activates nucleophilic alkyl chains on an aromatic ring, allowing them to react in a cascade process under mild conditions to form valuable chiral dihydronaphthalenes. nih.gov Mechanochemical conditions, such as ball-milling, have also been applied to asymmetric organocatalytic Michael/aldol (B89426) cascades to efficiently produce 1',2´-dihydro-1,2´-binaphthalene derivatives. rsc.org

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity. The biotransformation of dihydronaphthalene substrates using microorganisms like Pseudomonas putida showcases the potential of this approach. lookchem.com Dioxygenase enzymes from these bacteria can catalyze benzylic monohydroxylation and the formation of cis-dihydrodiols from 1,2- and 1,4-dihydronaphthalene (B28168) substrates. lookchem.com This enzymatic oxidation provides a route to functionalized dihydronaphthalene derivatives that can be difficult to achieve through traditional chemical means. lookchem.com

Catalysis TypeCatalyst/EnzymeReaction TypeProductKey FeatureReference
OrganocatalysisChiral amineMichael-aldol cascadeChiral dihydronaphthalenesHigh enantioselectivity nih.gov
BiocatalysisDioxygenase (P. putida)Oxidationcis-DihydronaphthalenediolsHigh stereoselectivity lookchem.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes the use of greener solvents, alternative energy sources, and designing atom-economical reactions. nih.govwisdomlib.org

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. rsc.org Solvent-free, or neat, reaction conditions offer a significant advantage in this regard. mdpi.com For instance, the synthesis of a dihydronaphthalene-based enaminone derivative has been achieved by reacting a thiazolidinone precursor with DMF-DMA under solvent-free reflux conditions. nih.gov Mechanochemical grinding is another solvent-free technique that has been successfully applied to the synthesis of N-substituted amines and can be adapted for constructing various heterocyclic systems. mdpi.com These approaches not only minimize waste but can also lead to faster reaction times and simpler purification procedures. rsc.org

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, improve yields, and promote cleaner reactions compared to conventional heating methods. mdpi.com

Microwave-assisted synthesis has been employed in the preparation of various naphthalene (B1677914) and dihydronaphthalene derivatives. nih.gov For example, a four-step synthesis of 2-naphthamide (B1196476) derivatives was conducted using microwave assistance. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, from hours to minutes. rsc.org

Ultrasonic irradiation (sonochemistry) utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature spots that can accelerate chemical reactions. researchgate.net This technique has been presented as a viable method for the synthesis of 2'-hydroxychalcones, which are potential precursors for cyclization into related heterocyclic frameworks. researchgate.net The combination of ultrasound with eco-friendly solvent systems, such as ethanol-water, further enhances the green credentials of the synthetic protocol. researchgate.net

Renewable Feedstock Utilization Considerations

The transition from petrochemical-based feedstocks to renewable bio-based resources is a critical objective in contemporary chemical synthesis. Lignocellulosic biomass, a non-food-grade renewable resource, stands out as a promising starting point for the production of aromatic platform chemicals. Lignin, a complex aromatic polymer, is particularly relevant as it can be depolymerized to yield valuable phenolic compounds such as vanillin (B372448) and syringaldehyde. researchgate.netnih.gov These bio-derived molecules, rich in the necessary aromatic framework, present a sustainable entry point for the synthesis of the tetralone core of 2-(3,4-dihydronaphthalen-1-yl)ethanol.

The conversion of these lignin-derived platform molecules into key synthetic intermediates, such as appropriately substituted tetralones, is an area of active research. This would typically involve transformations like side-chain modifications and cyclization reactions. For instance, vanillin could be envisioned as a precursor to a methoxy-substituted tetralone, a common starting material in many synthetic routes. acs.org The development of catalytic processes to efficiently convert these bio-based aromatics into versatile building blocks is paramount for realizing a truly green synthesis of dihydronaphthalene derivatives. rsc.orgnih.gov

Bio-based FeedstockPotential Platform ChemicalKey Intermediate for Target Synthesis
Lignocellulosic BiomassVanillin, SyringaldehydeSubstituted Tetralones

Multi-component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate purification steps. nih.gov The application of these strategies to the synthesis of dihydronaphthalene and tetralone frameworks is a burgeoning field. For instance, tandem reactions that combine several bond-forming events in a single operation have been developed for the construction of tetralone derivatives. researchgate.net These can include sequences like aldol condensation-Diels-Alder-aromatization cascades. researchgate.net

While many existing multi-component and one-pot methods for dihydronaphthalene synthesis utilize petroleum-derived starting materials, the potential to adapt these for bio-based inputs is considerable. For example, a one-pot reaction could be designed to react a bio-derived aldehyde or ketone with other components to rapidly assemble the dihydronaphthalene core. google.com Ionic liquids have also been explored as recyclable catalysts for the multi-component synthesis of related heterocyclic structures, suggesting a potential avenue for greener reaction conditions. researchgate.net

Reaction TypeKey FeaturesPotential Application to Target Synthesis
Tandem Aldol-Diels-AlderBuilds complex ring systems in one pot.Synthesis of highly substituted tetralone precursors. researchgate.net
MCRs with Bio-based AldehydesUtilizes renewable starting materials.Direct assembly of the dihydronaphthalene scaffold.
Ionic Liquid CatalysisGreen and recyclable reaction medium.Facilitating multi-component reactions under sustainable conditions. researchgate.net

Convergent and Divergent Synthetic Pathways to the Core Structure

Conversely, a divergent synthesis begins with a common intermediate that is elaborated into a variety of related structures. Starting from a core tetralone intermediate, a divergent approach can be employed to introduce a wide range of functional groups and structural modifications, leading to a library of dihydronaphthalene derivatives. acs.org This is particularly useful for structure-activity relationship studies. For example, starting from 6-methoxy-1-tetralone, a variety of analogs can be synthesized by modifying the aromatic ring or the ethanolic side chain. acs.orgacs.org

Synthetic StrategyDescriptionApplication to Dihydronaphthalene Synthesis
Convergent Independent synthesis of molecular fragments followed by late-stage coupling.Combining a pre-synthesized tetralone with an ethanol (B145695) side-chain precursor.
Divergent Elaboration of a common intermediate into a library of analogs.Functionalization of a core tetralone or dihydronaphthalene scaffold. acs.org

Asymmetric Synthesis and Enantioselective Approaches to Dihydronaphthalen-1-yl Ethanol Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods crucial. For this compound derivatives, the chirality can be introduced at the carbon bearing the hydroxyl group. A key strategy for achieving this is the asymmetric reduction of a prochiral tetralone precursor.

A variety of methods have been successfully employed for the enantioselective reduction of tetralones. Chemical catalysis, particularly using Noyori-Ikariya type ruthenium(II) complexes, has proven effective in the asymmetric transfer hydrogenation of related cyclic ketones, affording chiral alcohols with high enantiomeric excess. acs.orgacs.org

Biocatalysis offers a green and highly selective alternative. Whole-cell biotransformations using fungi, such as Absidia cylindrospora, have been shown to reduce α-tetralone to the corresponding (S)-alcohol with high enantiomeric purity. nih.gov Furthermore, readily available and inexpensive biocatalysts, such as carrot roots (Daucus carota), have been successfully used for the asymmetric bio-reduction of tetralones to yield enantiomerically pure (S)-alcohols. nih.gov The use of isolated enzymes, such as carbonyl reductases, also provides a powerful tool for accessing specific stereoisomers. researchgate.net

MethodCatalyst/BiocatalystKey Advantages
Asymmetric Transfer HydrogenationNoyori-Ikariya Ru(II) ComplexesHigh efficiency and enantioselectivity for a broad range of ketones. acs.orgacs.org
Fungal BiotransformationAbsidia cylindrosporaHigh enantiomeric excess for the (S)-alcohol. nih.gov
Plant-based BioreductionDaucus carota (carrot roots)Inexpensive, environmentally benign, and provides high enantiopurity. nih.gov
Enzymatic ReductionCarbonyl ReductasesHigh specificity and potential for tailoring selectivity through enzyme engineering. researchgate.net

Oxidative Transformations and Rearrangement Mechanisms

The oxidation of this compound, particularly with thallium(III) salts, has been a subject of detailed investigation. These reactions are sensitive to the reaction conditions, including the nature of the thallium(III) salt and the solvent, leading to different product outcomes.

Thallium(III)-Mediated Ring Contraction Reactions to Indans

The treatment of this compound with thallium(III) salts can induce an oxidative rearrangement, resulting in the formation of an indan (B1671822) derivative through ring contraction. nih.gov This reaction is a notable example of the synthetic utility of thallium(III) in organic synthesis. The reaction has been shown to proceed in moderate to good yields under various conditions. nih.govnih.gov

The mechanism of this ring contraction involves the active participation of the hydroxyl group in the side chain. nih.govscielo.br It is proposed that the reaction is initiated by the electrophilic addition of the thallium(III) species to the double bond, with coordination of the thallium atom to the hydroxyl group. nih.gov This is followed by a rearrangement that leads to the contraction of the six-membered dihydronaphthalene ring to a five-membered indan ring.

Table 1: Thallium(III)-Mediated Ring Contraction of this compound to an Indan Derivative nih.gov

Thallium(III) SaltSolventReaction Time (h)Yield (%)
Thallium triacetate (TTA)Acetic acid/Water (2:1)457
Thallium tris-trifluoroacetate (TTFA)Trifluoroacetic acid/Water (2:1)267
Thallium tripropionate (TTP)Propionic acid/Water (2:1)659
Thallium tris-[(S)-(-)-triacetoxypropionate](S)-2-acetoxypropionic acid/Water (2:1)1832

Thallium(III)-Promoted Dimethoxylation and Solvometallation Reactions

In a different reaction pathway, when this compound is treated with thallium triacetate in methanol (B129727), a dimethoxylation reaction occurs. nih.govnih.gov This reaction leads to the formation of cis- and trans-dimethoxylated products in a 2:1 ratio, respectively. nih.govnih.gov This outcome highlights the influence of the solvent on the reaction's course, shifting from a rearrangement to an addition reaction.

The proposed mechanism for the dimethoxylation involves the thallium-promoted addition of methanol across the double bond. nih.govnih.gov The reaction is initiated by the electrophilic addition of thallium(III) to the double bond, assisted by the hydroxyl group, forming an oxythallated intermediate. nih.gov The cis-diastereomer is thought to be formed by a reductive displacement of the thallium(III) by methanol. nih.gov The trans-product can be formed through an oxonium ion intermediate, resulting from an intramolecular displacement of the thallium(III). nih.gov

Selective Functionalization of the Dihydronaphthalene Ring System

The dihydronaphthalene ring system in this compound is susceptible to various functionalization reactions. The double bond within the ring can undergo electrophilic additions, allowing for the introduction of a range of functional groups. The specific reactions and their outcomes would be dependent on the reagents and conditions employed. Further research in this area could uncover more selective methods for functionalizing this ring system.

Cyclization Reactions Involving the Homoallylic Alcohol Moiety

The homoallylic alcohol functionality in this compound provides a handle for various cyclization reactions, leading to the formation of new heterocyclic ring systems.

Prins Cyclization Studies

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form a tetrahydropyran (B127337) ring. mdpi.com While specific studies on the Prins cyclization of this compound are not detailed in the provided context, the general principles of this reaction are well-established for other homoallylic alcohols. beilstein-journals.orgnih.govsemanticscholar.org The reaction is known to be sensitive to the nature of the aromatic ring and can be influenced by electronic effects. beilstein-journals.orgnih.gov For aryl-substituted homoallylic alcohols, the electron-richness of the aromatic ring can play a crucial role in the reaction's outcome. beilstein-journals.orgnih.gov

A study on the iodine-catalyzed Prins cyclization of a related compound, 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol, with various aldehydes has been reported to yield 1,4,5,6-tetrahydro-2H-benzo[f]isochromenes in good yields. mdpi.com This suggests that this compound would likely undergo similar cyclizations.

Intramolecular Carbocyclization and Heterocyclization

The structure of this compound is amenable to various intramolecular cyclization reactions beyond the Prins reaction. Depending on the reaction conditions and the reagents used, both carbocyclic and heterocyclic ring systems could potentially be formed. For instance, acid-catalyzed cyclization could lead to the formation of fused ring systems. While specific examples for this particular substrate are not provided, the field of intramolecular cyclizations of homoallylic alcohols is extensive and suggests a rich potential for further investigation.

Electrophilic and Nucleophilic Addition Reactions to the Olefinic Bond

The olefinic bond in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. operachem.com The electron-rich π-bond acts as a nucleophile, attacking electrophilic species to form a more stable carbocation intermediate, which is then attacked by a nucleophile to yield the final product. pressbooks.pub

Electrophilic Addition Mechanisms:

Hydrohalogenation: The reaction with hydrogen halides (HX, e.g., HBr, HCl) proceeds via protonation of the double bond. libretexts.org This protonation occurs at the less substituted carbon atom (C2) to form a more stable benzylic carbocation at the C1 position. The subsequent attack by the halide ion (X⁻) on this carbocation leads to the Markovnikov addition product. wikipedia.orgyoutube.com

Halogenation: The addition of halogens, such as bromine (Br₂), occurs when the bromine molecule becomes polarized as it approaches the electron-rich double bond. savemyexams.comyoutube.com This induces a dipole, allowing one bromine atom to act as an electrophile. docbrown.info The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻), typically resulting in an anti-addition product. chemguide.co.uk The characteristic discoloration of the reddish-brown bromine solution serves as a qualitative test for unsaturation. chemguide.co.ukchemguide.net

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, the olefinic bond can be hydrated. The initial step is the protonation of the double bond to form the stable benzylic carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield an alcohol.

Table 1: Electrophilic Addition Reactions

Reaction Reagent(s) Intermediate Product Type Regioselectivity
Hydrohalogenation HBr, HCl Benzylic Carbocation Haloalkane Markovnikov
Halogenation Br₂, Cl₂ Cyclic Halonium Ion Dihaloalkane Anti-addition

Conversely, the olefinic bond of this compound is generally unreactive towards nucleophilic addition. Simple alkenes, being electron-rich, are not susceptible to attack by nucleophiles. Such reactions typically require the double bond to be activated by adjacent, strong electron-withdrawing groups, which are absent in this molecule.

Derivatization Strategies and Functional Group Interconversions

The presence of both an olefin and a hydroxyl group allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular scaffolds.

Hydrazone synthesis requires a carbonyl group, which is absent in this compound. wikipedia.orgtaylorandfrancis.com Therefore, a preliminary oxidation step is necessary. The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3,4-dihydronaphthalen-1-yl)acetaldehyde, using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. chemguide.co.ukcompoundchem.comlibretexts.org

The resulting aldehyde can then be condensed with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine (e.g., phenylhydrazine) under mildly acidic conditions. organic-chemistry.orgnih.gov The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-NH₂ linkage of a hydrazone. wikipedia.org

Reaction Scheme for Hydrazone Formation:

Oxidation: this compound + PCC → 2-(3,4-Dihydronaphthalen-1-yl)acetaldehyde

Condensation: 2-(3,4-Dihydronaphthalen-1-yl)acetaldehyde + H₂NNH₂ → 2-(3,4-Dihydronaphthalen-1-yl)acetaldehyde hydrazone

The synthesis of 4-thiazolidinone (B1220212) derivatives typically involves the cyclocondensation of a Schiff base (imine) with a compound containing a thiol and a carboxylic acid function, most commonly thioglycolic acid. impactfactor.orgsysrevpharm.org To synthesize a thiazolidinone from a this compound-related scaffold, one would typically start from a carbonyl precursor, such as 3,4-dihydronaphthalen-1(2H)-one (α-tetralone).

The synthetic sequence is as follows:

Schiff Base Formation: 3,4-dihydronaphthalen-1(2H)-one is reacted with a primary amine (R-NH₂) in the presence of an acid catalyst to form an imine (Schiff base).

Cyclocondensation: The resulting imine is then treated with thioglycolic acid (HSCH₂COOH). The thiol group adds across the C=N bond, and a subsequent intramolecular cyclization with the loss of a water molecule forms the five-membered 4-thiazolidinone ring. nih.govchemmethod.com

This multi-step process yields a spirocyclic thiazolidinone derivative, where the thiazolidinone ring is attached at the C1 position of the dihydronaphthalene system.

Modern synthetic methods allow for the direct aminoalkylation of the olefinic bond. A notable example is the photoredox-catalyzed, three-component hydroaminoalkylation of styrenes, a class of compounds to which this compound is structurally related. nih.govvapourtec.comacs.orgbath.ac.uk

This reaction typically involves:

An alkene (the dihydronaphthalene moiety).

An amine derivative that can generate a nucleophilic α-amino radical.

A hydrogen atom source.

Under visible-light photoredox catalysis, an α-amino radical is generated from an amine feedstock. This radical adds to the styrene-type double bond at the less substituted carbon (C2), generating a stable benzylic radical at C1. This benzylic radical is then reduced and protonated to afford the final aminoalkylated product. This method provides a direct route to γ-aryl amines. nih.govvapourtec.com

The primary hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification:

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. taylorandfrancis.comlibretexts.org To drive the reaction towards the ester product, the alcohol is often used in excess, or the water byproduct is removed as it is formed. operachem.comorganic-chemistry.orgmasterorganicchemistry.com

Steglich Esterification: This method is suitable for mild reaction conditions and can be used with sterically hindered alcohols. jove.comorganic-chemistry.org It employs a coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP), to facilitate the formation of the ester bond at room temperature. wikipedia.orgjove.comsynarchive.com

Table 2: Esterification Methods

Method Reagents Conditions Byproduct
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.) Heat, excess alcohol Water

Etherification:

Williamson Ether Synthesis: This is a classic method for forming ethers, proceeding via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. organic-synthesis.comresearchgate.net

Reaction Scheme for Williamson Ether Synthesis:

Alkoxide Formation: R-OH + NaH → R-O⁻Na⁺ + H₂

Nucleophilic Substitution: R-O⁻Na⁺ + R'-X → R-O-R' + NaX (where R is the 2-(3,4-dihydronaphthalen-1-yl)ethyl group)

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Dihydronaphthalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dihydronaphthalene compounds. It provides comprehensive information on the carbon-hydrogen framework of the molecule.

1D NMR (¹H, ¹³C) Applications

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-(3,4-Dihydronaphthalen-1-yl)ethanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the vinylic proton, the aliphatic protons of the dihydronaphthalene ring, and the protons of the ethanol (B145695) side chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The vinylic proton on the dihydronaphthalene ring is expected to resonate at a distinct chemical shift, while the aliphatic protons would appear in the upfield region. The protons of the ethanol side chain (CH₂CH₂OH) would show characteristic multiplets, with the hydroxyl proton often appearing as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals would be observed for the aromatic carbons, the vinylic carbons, the aliphatic carbons of the dihydronaphthalene moiety, and the two carbons of the ethanol side chain. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, carbons in the aromatic ring will appear in the δ 120-140 ppm range, while the sp³ hybridized carbons of the dihydronaphthalene ring and the ethanol side chain will be found in the upfield region of the spectrum. scholarsportal.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dihydronaphthalene Derivatives
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 140
Vinylic CH5.8 - 6.5115 - 130
Aliphatic CH₂ (ring)2.0 - 3.025 - 40
Aliphatic CH₂ (side chain)2.5 - 4.030 - 65
OHVariable-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to establish detailed connectivity and spatial relationships within the molecule. scholarsportal.info

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons in the aliphatic ring and the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the connection of the ethanol side chain to the dihydronaphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the dihydronaphthalene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. docbrown.info

Absorptions around 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching.

Bands in the 2800-3000 cm⁻¹ range due to aliphatic C-H stretching. libretexts.org

Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. libretexts.org

The C-O stretching vibration of the primary alcohol would be observed in the 1000-1100 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)
Alcohol (O-H)Stretch, hydrogen-bonded3200-3600 (broad)
Aromatic (C-H)Stretch3000-3100
Alkane (C-H)Stretch2800-3000
Aromatic (C=C)Stretch1450-1600
Primary Alcohol (C-O)Stretch1000-1100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. youtube.com

Dehydration: Loss of a water molecule (18 amu) from the molecular ion, leading to a peak at [M-18]⁺. libretexts.org

The dihydronaphthalene moiety can also undergo characteristic fragmentations, such as benzylic cleavage, leading to stable carbocations. stackexchange.com The tropylium (B1234903) ion at m/z 91 is a common fragment for compounds containing a benzyl (B1604629) group. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments
Fragment Ionm/z ValueDescription
[M]⁺174Molecular Ion
[M-H₂O]⁺156Loss of water
[C₇H₇]⁺91Tropylium ion
[CH₂OH]⁺31Alpha-cleavage of primary alcohol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can unambiguously establish the bond lengths, bond angles, and conformation of the molecule. For dihydronaphthalene derivatives, X-ray crystallography can reveal the conformation of the partially saturated ring, which is often a half-chair or screw-boat form. nih.govnih.govnih.gov

The crystal structure also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state. nih.gov For this compound, hydrogen bonding involving the hydroxyl group would be a significant feature of its crystal packing. A closely related compound, 2-(Naphthalen-1-yl)ethanol, has been shown to form chains of molecules linked by O-H···O hydrogen bonds in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π systems, such as the dihydronaphthalene core, exhibit characteristic UV-Vis absorption spectra. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the aromatic and conjugated diene system. pharmatutor.org The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. The presence of substituents can cause shifts in the absorption bands.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

In the research and synthesis of dihydronaphthalene compounds, including this compound, chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the crucial assessment of the purity of intermediates and final products. nih.gov These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the volatility, polarity, and stability of the analyte, as well as the specific requirements of the analysis, such as speed, resolution, or preparative scale.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile dihydronaphthalene derivatives. nih.gov It offers high resolution, accuracy, and the ability to quantify impurities at very low levels. wiley.com The versatility of HPLC allows for various modes of separation, with reversed-phase chromatography being the most common for these types of compounds. sielc.com

In a typical reversed-phase setup for analyzing compounds like this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is employed. nih.govsemanticscholar.org The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govsielc.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate compounds with a range of polarities in a single run. nih.gov For instance, a gradient might start with a high percentage of water and gradually increase the percentage of acetonitrile to elute more nonpolar compounds. nih.gov

Detection is typically achieved using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. nih.gov Dihydronaphthalene structures possess a chromophore that allows for sensitive detection, often monitored at multiple wavelengths such as 210, 230, and 254 nm to ensure all components are observed. nih.gov

HPLC is also a powerful tool for monitoring reaction kinetics, allowing researchers to track the consumption of reactants and the formation of products over time. bridgewater.edu Furthermore, specialized chiral stationary phases can be used in HPLC systems to separate enantiomers of chiral dihydronaphthalene compounds, which is critical in asymmetric synthesis. researchgate.net

Table 1: Example HPLC Conditions for Analysis of Dihydronaphthalene Analogues

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. nih.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a compound like this compound, GC-MS can be used for purity assessment and to identify trace impurities or byproducts from a synthesis. phcogj.com

In GC, the sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column containing the stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov This high-energy ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." libretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺), corresponding to the intact molecule's mass, although it may be weak for alcohols. libretexts.orgwhitman.edu The fragmentation pattern provides structural information. Key expected fragmentations include:

Loss of water ([M-18]⁺): A common fragmentation for alcohols, resulting from the elimination of an H₂O molecule. whitman.edu

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols. docbrown.info For this compound, this would lead to the loss of a CH₂OH radical (mass 31), resulting in a [M-31]⁺ ion, or the formation of a stable [CH₂OH]⁺ ion at m/z 31.

Benzylic cleavage: Fragmentation at the bond benzylic to the dihydronaphthalene ring system is also likely, leading to characteristic ions.

Retro-Diels-Alder reaction: The dihydronaphthalene ring might undergo a retro-Diels-Alder fragmentation, leading to the loss of ethene (mass 28).

By analyzing the retention time from the GC and the fragmentation pattern from the MS, the compound can be identified and its purity determined. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique primarily used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. nih.gov It is invaluable in a synthetic chemistry lab for quickly determining if a reaction has gone to completion by observing the disappearance of starting material spots and the appearance of product spots. nih.gov

TLC is performed on a plate coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel (SiO₂). semanticscholar.org A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent or mobile phase). The eluent ascends the plate via capillary action, and as it passes the sample spot, the different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. researchgate.net

Generally, nonpolar compounds travel further up the plate (higher Retention factor, R_f), while polar compounds interact more strongly with the polar silica gel and move shorter distances (lower R_f). The choice of eluent is critical for achieving good separation. researchgate.net A mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used, with the ratio adjusted to optimize the separation. sigmaaldrich.com

After the eluent has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized, commonly under UV light (if the compounds are UV-active, which dihydronaphthalenes are) or by staining with a chemical reagent such as potassium permanganate (B83412) or an anisaldehyde solution. semanticscholar.org

Table 3: Common TLC Solvent Systems for Compounds of Intermediate Polarity

2 3,4 Dihydronaphthalen 1 Yl Ethanol As a Strategic Building Block in Complex Molecule Synthesis

Precursor to Structurally Diverse Polycyclic Systems

The unique structural framework of 2-(3,4-dihydronaphthalen-1-yl)ethanol, featuring a reactive olefin within a bicyclic system and a readily functionalizable ethanol (B145695) side chain, theoretically positions it as a valuable precursor for the synthesis of a range of polycyclic compounds. Intramolecular cyclization reactions, for instance, could potentially lead to the formation of novel polycyclic frameworks.

Synthesis of Substituted Indans

The synthesis of substituted indans from this compound would likely involve a skeletal rearrangement or a multi-step synthetic sequence. Acid-catalyzed cyclization or other electrophilic addition reactions across the double bond could initiate a cascade of events leading to the formation of an indan (B1671822) ring system. However, specific methodologies or reaction conditions for this transformation commencing from this compound are not prominently described in the reviewed literature.

Incorporation into Fused Heterocyclic Architectures

Construction of Bridged and Spirocyclic Frameworks

The rigid bicyclic structure of the dihydronaphthalene core could serve as a scaffold for the construction of more complex bridged and spirocyclic systems. Intramolecular reactions involving the ethanol side chain and the aromatic or allylic positions of the dihydronaphthalene ring could, in principle, lead to the formation of such intricate architectures. Nevertheless, the scientific literature lacks specific reports detailing the successful application of this compound in the synthesis of these frameworks.

Role in the Synthesis of Natural Product Analogs (excluding biological activity)

Natural products often feature complex polycyclic and heterocyclic scaffolds. The structural motifs present in this compound could potentially be elaborated to generate analogs of various natural products. For instance, the dihydronaphthalene core is a feature of some bioactive molecules. However, a direct link between this compound and the synthesis of specific natural product analogs is not established in the available literature.

Development of Novel Chemical Scaffolds and Methodological Probes

The development of novel chemical scaffolds is crucial for the exploration of new chemical space in drug discovery and materials science. The unique combination of a dihydronaphthalene ring and an ethanol side chain in this compound makes it an interesting candidate for the generation of new molecular frameworks. Furthermore, its reactivity could be exploited to probe new synthetic methodologies. At present, there is a lack of published research focusing on the systematic exploration of this compound for these purposes.

Applications in Stereoselective Construction of Chiral Centers

The presence of a prochiral center and the potential for creating new stereocenters during cyclization or addition reactions suggest that this compound could be a valuable substrate in asymmetric synthesis. The development of stereoselective methods for the transformation of this compound could provide access to a range of chiral polycyclic molecules. However, specific studies detailing its use in the stereoselective construction of chiral centers are not found in the current body of scientific literature.

Future Research Directions and Unexplored Reactivities of 2 3,4 Dihydronaphthalen 1 Yl Ethanol

Development of Novel Mechanistic Probes for Oxidative and Cyclization Reactions

The hydroxyethyl (B10761427) functional group in 2-(3,4-Dihydronaphthalen-1-yl)ethanol offers a unique handle for designing mechanistic probes to investigate complex chemical transformations. Future research could focus on leveraging this functionality to gain deeper insights into oxidative and cyclization reactions.

One promising avenue is the use of isotopic labeling, where deuterium (B1214612) or carbon-13 is incorporated into the ethanol (B145695) side chain. These labeled compounds could be subjected to various oxidative conditions, and the fate of the isotopic label could be tracked to elucidate reaction pathways, identify key intermediates, and determine the stereochemical course of reactions. For instance, in studying oxidative cyclization reactions, the position of the label in the final product could reveal whether the reaction proceeds through a concerted or stepwise mechanism.

Furthermore, the alcohol moiety can be converted into other functional groups, such as esters or ethers, bearing reporter groups like fluorophores or spin labels. These modified derivatives could serve as real-time probes to monitor reaction kinetics and the formation of transient species using spectroscopic techniques. The strategic placement of the reporter group, tethered through the ethanol side chain, would allow for sensitive detection of subtle changes in the molecule's environment during a chemical transformation.

Exploration of Unconventional Synthetic Pathways and Bond Formations

While classical synthetic routes to dihydronaphthalene derivatives are established, the synthesis of this compound and its analogs presents opportunities for exploring unconventional and more efficient synthetic methodologies. rsc.orgnih.gov Future research is anticipated to move beyond traditional multi-step sequences to embrace novel bond-forming strategies. rsc.orgnih.gov

Recent advancements in catalysis offer exciting possibilities. For example, transition-metal-catalyzed C-H activation could enable the direct functionalization of the dihydronaphthalene core, bypassing the need for pre-functionalized starting materials. rsc.org Research could focus on developing selective catalysts for the direct introduction of the hydroxyethyl group or other functionalities onto the aromatic or dihydroaromatic rings.

Photoredox catalysis and electro-organic synthesis also represent promising frontiers for the synthesis of this compound and its derivatives. rsc.org These methods can facilitate unique bond formations under mild conditions, potentially leading to novel and more complex dihydronaphthalene-based structures that are inaccessible through conventional means. The development of enantioselective synthetic routes will also be a key area of focus, allowing for the preparation of chiral derivatives with specific biological or catalytic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability for the production of this compound and its derivatives. ucd.ieresearchgate.netnih.gov Future research will likely involve the development of continuous-flow processes for the key synthetic steps involved in its preparation.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly screen and optimize reaction conditions for the synthesis of a library of functionalized dihydronaphthalene derivatives based on the this compound scaffold. ucd.ieresearchgate.net This high-throughput approach would accelerate the discovery of new compounds with desired properties for various applications.

Computational Design of Functionalized Dihydronaphthalene Derivatives

Computational chemistry and molecular modeling are powerful tools that can guide the rational design of novel dihydronaphthalene derivatives with tailored functionalities. nih.govnih.govbiorxiv.org By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict the electronic properties, reactivity, and binding affinities of virtual compounds before their actual synthesis. researchgate.net

Future research in this area will focus on using computational methods to:

Predict Reactivity: Calculate the electron density and molecular orbitals of this compound to identify the most reactive sites for further functionalization.

Design for Specific Functions: Design new derivatives with specific electronic or steric properties for applications in catalysis or materials science. For example, computational screening could identify derivatives that are likely to exhibit interesting photophysical properties or act as effective ligands for transition metals.

Explore Reaction Mechanisms: Model the transition states and reaction pathways of potential synthetic routes to guide the development of more efficient and selective reactions.

This in silico approach can significantly reduce the experimental effort required for the discovery and optimization of new functional molecules based on the dihydronaphthalene scaffold.

Investigation of Material Science Precursors and Catalyst Ligands (excluding material properties data)

The rigid and tunable structure of the dihydronaphthalene core, combined with the reactive handle of the ethanol group, makes this compound an attractive precursor for the synthesis of novel catalyst ligands and building blocks for material science.

In the realm of catalysis, the ethanol moiety can be readily modified to introduce phosphine, amine, or other coordinating groups, leading to the formation of bidentate or polydentate ligands. These ligands can then be complexed with various transition metals to create new catalysts for a range of organic transformations. The stereochemical information that can be embedded in the dihydronaphthalene backbone offers the potential for developing highly enantioselective catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.